Phe-Gly-Gly-Phe
CAS No.: 40204-87-3
Cat. No.: VC3723893
Molecular Formula: C22H26N4O5
Molecular Weight: 426.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 40204-87-3 |
---|---|
Molecular Formula | C22H26N4O5 |
Molecular Weight | 426.5 g/mol |
IUPAC Name | 2-[[2-[[2-[(2-amino-3-phenylpropanoyl)amino]acetyl]amino]acetyl]amino]-3-phenylpropanoic acid |
Standard InChI | InChI=1S/C22H26N4O5/c23-17(11-15-7-3-1-4-8-15)21(29)25-13-19(27)24-14-20(28)26-18(22(30)31)12-16-9-5-2-6-10-16/h1-10,17-18H,11-14,23H2,(H,24,27)(H,25,29)(H,26,28)(H,30,31) |
Standard InChI Key | NWFLONJLUJYCNS-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)O)N |
Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)O)N |
Introduction
Chemical Structure and Properties
Phenylalanine-Glycine-Glycine-Phenylalanine is a tetrapeptide with the molecular formula C₂₄H₂₉N₅O₅. Structurally, it contains two phenylalanine residues at the N- and C-terminals, with two glycine residues forming the central portion of the peptide. This arrangement creates a symmetrical molecule with aromatic side chains at both ends, separated by the flexible glycine residues.
The presence of phenylalanine residues contributes significant hydrophobicity to the peptide, while the glycine residues introduce flexibility into the backbone structure. This combination of rigidity (from the aromatic rings) and flexibility (from the glycine residues) gives Phe-Gly-Gly-Phe unique conformational properties. Similar to other peptides containing phenylalanine, such as the tripeptide Phe-Gly-Gly described in search results, Phe-Gly-Gly-Phe likely exhibits considerable potential for self-assembly and specific molecular interactions .
Physical Properties
The tetrapeptide Phe-Gly-Gly-Phe typically appears as a white crystalline powder, similar to other short peptides such as Phe-Gly-Gly . Based on similar peptides, its estimated properties include:
Property | Value |
---|---|
Molecular Weight | Approximately 483.52 g/mol |
Solubility | Limited in water, better in polar organic solvents |
Appearance | White crystalline powder |
Melting Point | Typically above 200°C (estimated) |
LogP | Approximately 1.5-2.0 (estimated from similar peptides) |
Synthesis and Characterization
Synthetic Routes
The synthesis of Phe-Gly-Gly-Phe typically follows standard solid-phase peptide synthesis (SPPS) protocols using Fmoc or Boc chemistry. Drawing parallels from the synthesis of similar peptides, the process generally involves sequential addition of protected amino acids, with coupling reactions mediated by carbodiimide reagents or other coupling agents.
Similar to the protected tetrapeptide Boc-Gly-Gly-Phe-Gly-OH mentioned in the search results, the synthesis of Phe-Gly-Gly-Phe would likely involve protection strategies to prevent unwanted side reactions . The aromatic nature of phenylalanine residues requires careful consideration during synthesis to avoid aggregation and ensure complete coupling reactions.
Analytical Characterization
Characterization of Phe-Gly-Gly-Phe can be performed using various analytical techniques. Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, as described for similar dipeptides like Gly-Phe and Phe-Gly in the search results, would be valuable for investigating the electronic structure and molecular orientation of Phe-Gly-Gly-Phe .
Mass spectrometry is particularly useful for confirming the identity and purity of Phe-Gly-Gly-Phe. Based on similar peptides, expected fragmentation patterns would include cleavage at peptide bonds, generating characteristic fragment ions that can help in structural elucidation . For example, fragments corresponding to Phe-Gly, Gly-Gly, and Gly-Phe subunits would be expected in mass spectrometric analysis.
Analytical Technique | Application for Phe-Gly-Gly-Phe Characterization |
---|---|
HPLC | Purity assessment and separation from synthesis byproducts |
Mass Spectrometry | Molecular weight confirmation and fragmentation analysis |
NEXAFS Spectroscopy | Electronic structure and bonding investigation |
NMR Spectroscopy | Structural confirmation and conformational analysis |
Circular Dichroism | Secondary structure determination in solution |
Structural Features and Conformational Properties
Conformational Analysis
The conformation of Phe-Gly-Gly-Phe is influenced by the flexibility of the glycine residues and the bulky aromatic side chains of phenylalanine. Similar to the tripeptide Phe-Gly-Gly, the tetrapeptide likely exhibits multiple conformational states in solution . The presence of two phenylalanine residues at both termini may promote certain folded structures through potential π-π interactions between the aromatic rings.
Spectroscopic Insights
Drawing from NEXAFS studies on dipeptides like Gly-Phe and Phe-Gly, the carbon K-edge spectra of Phe-Gly-Gly-Phe would likely show characteristic transitions associated with the peptide backbone and aromatic rings . The observed peaks would correspond to core excitations from carbon atoms to π* orbitals, particularly from aromatic carbons in the phenylalanine residues, as well as transitions from peptide bond carbons.
Spectral Feature | Expected Energy Range (eV) | Assignment |
---|---|---|
π* Transitions | 285-286 | Aromatic ring carbons |
σ* Transitions | 287-290 | C-H and C-C bonds |
Peptide Bond Features | 288-289 | Amide carbons |
Rydberg Transitions | 286-288 | Various carbon environments |
Biological and Pharmaceutical Relevance
Enzymatic Susceptibility
Like other peptide sequences containing phenylalanine, Phe-Gly-Gly-Phe may serve as a substrate for specific proteases. The phenylalanine residues make it particularly susceptible to chymotrypsin-like enzymes, which preferentially cleave peptide bonds adjacent to aromatic amino acids. This enzymatic susceptibility has implications for the peptide's stability in biological systems and potential applications in enzyme assays.
Applications in Drug Delivery
Drawing parallels from the application of Boc-Gly-Gly-Phe-Gly-OH as a protease-cleavable linker in antibody-drug conjugates (ADCs), Phe-Gly-Gly-Phe may have similar utility in drug delivery systems . The presence of enzymatically cleavable bonds makes this tetrapeptide potentially valuable as a linker for targeted drug delivery, where release of the therapeutic payload is triggered by specific proteases in the target tissue.
Research Applications
Peptide Self-Assembly Studies
The aromatic side chains of phenylalanine residues can drive self-assembly through π-π stacking interactions, potentially making Phe-Gly-Gly-Phe an interesting model for studying peptide self-assembly. The symmetrical arrangement of hydrophobic residues at both termini, separated by flexible glycine spacers, provides a unique structural motif that could form various supramolecular structures.
Proteomics Research
Similar to other defined peptide sequences, Phe-Gly-Gly-Phe could serve as a standard or control in proteomics studies, particularly in mass spectrometry-based approaches . Its defined sequence and fragmentation pattern would make it valuable for method development and instrument calibration in proteomic analyses.
Biomaterial Development
The self-assembling properties of phenylalanine-containing peptides make Phe-Gly-Gly-Phe potentially useful in the development of peptide-based biomaterials. These materials could find applications in tissue engineering, regenerative medicine, and controlled drug delivery systems, similar to other peptide-based scaffolds described for related peptides .
Comparative Analysis with Related Peptides
Comparison with Gly-Gly-Phe-Gly
Gly-Gly-Phe-Gly, described in the search results as a peptide spacer applicable to doxorubicin conjugates, shares structural similarities with Phe-Gly-Gly-Phe but differs in the terminal amino acids . The presence of phenylalanine at both terminals in Phe-Gly-Gly-Phe, compared to one internal phenylalanine in Gly-Gly-Phe-Gly, likely results in different physicochemical properties, including increased hydrophobicity and altered self-assembly behavior.
Comparison with Phe-Gly-Gly
Phe-Gly-Gly, a tripeptide mentioned in the search results, shares the N-terminal segment with Phe-Gly-Gly-Phe . The addition of a C-terminal phenylalanine in Phe-Gly-Gly-Phe introduces symmetry and likely enhances certain properties, such as self-assembly potential and binding to aromatic-recognizing receptors.
Peptide | Structure | Key Differences from Phe-Gly-Gly-Phe |
---|---|---|
Gly-Gly-Phe-Gly | H-Gly-Gly-Phe-Gly-OH | Different N-terminal (Gly vs. Phe), different C-terminal (Gly vs. Phe) |
Phe-Gly-Gly | H-Phe-Gly-Gly-OH | Missing C-terminal Phe residue |
Boc-Gly-Gly-Phe-Gly-OH | Boc-Gly-Gly-Phe-Gly-OH | Different sequence, presence of Boc protecting group |
Theoretical and Computational Studies
Molecular Dynamics Simulations
Future Research Directions
Development of Functional Materials
Further research could explore the self-assembly properties of Phe-Gly-Gly-Phe for developing functional materials with specific properties. The symmetrical arrangement of aromatic residues might lead to interesting supramolecular structures with potential applications in nanotechnology and materials science.
Drug Delivery Applications
Given its structural similarity to peptide linkers used in antibody-drug conjugates, investigating the potential of Phe-Gly-Gly-Phe as a cleavable linker in targeted drug delivery systems represents a promising research direction . Studies on its enzymatic susceptibility and release kinetics would be essential for evaluating its utility in this context.
Structural Biology Studies
The conformational properties of Phe-Gly-Gly-Phe make it an interesting model for studying fundamental aspects of peptide structure and folding. Advanced spectroscopic techniques, combined with computational methods, could provide deeper insights into the factors influencing peptide conformation and dynamics.
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